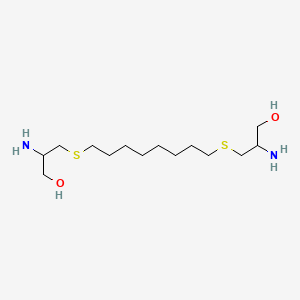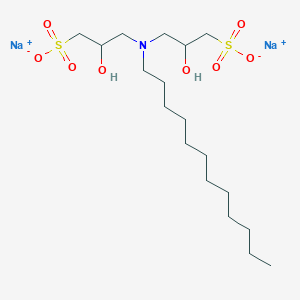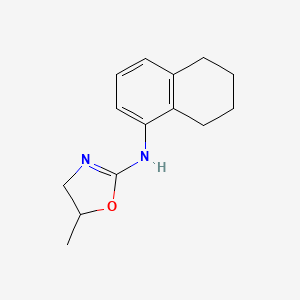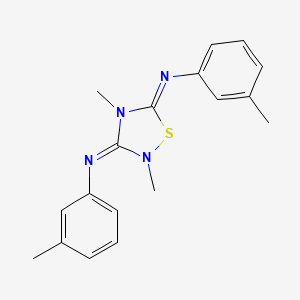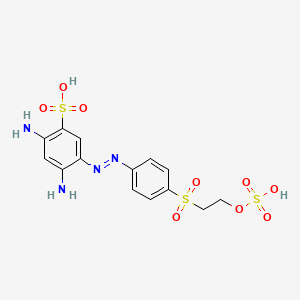
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione is an anthracenedione derivative known for its antitumor properties. This compound has been studied extensively for its potential in treating various types of cancer, including metastatic malignant melanoma .
Métodos De Preparación
The synthesis of 5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione involves multiple steps. The starting material is typically an anthraquinone derivative, which undergoes a series of reactions including amination and hydroxylation to introduce the hydroxyethylamino and propionamido groups . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethylamino groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of anthracenedione derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has been investigated for its potential as an antitumor agent in the treatment of various cancers.
Mecanismo De Acción
The mechanism of action of 5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione involves its interaction with DNA, leading to the inhibition of DNA synthesis and cell division. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and leading to cell death . The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparación Con Compuestos Similares
5,8-Bis((2-hydroxyethylamino)propionamido)-1,4-dihydroxyanthracene-9,19-dione is unique compared to other anthracenedione derivatives due to its specific substituents, which enhance its antitumor activity. Similar compounds include:
Mitoxantrone: Another anthracenedione derivative with antitumor properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action but different chemical structure.
Daunorubicin: Another anthracycline with similar applications in cancer treatment.
These compounds share some structural similarities but differ in their specific substituents and resulting biological activities.
Propiedades
Número CAS |
190334-61-3 |
|---|---|
Fórmula molecular |
C24H28N4O8 |
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
N-[5,8-dihydroxy-4-[3-(2-hydroxyethylamino)propanoylamino]-9,10-dioxoanthracen-1-yl]-3-(2-hydroxyethylamino)propanamide |
InChI |
InChI=1S/C24H28N4O8/c29-11-9-25-7-5-17(33)27-13-1-2-14(28-18(34)6-8-26-10-12-30)20-19(13)23(35)21-15(31)3-4-16(32)22(21)24(20)36/h1-4,25-26,29-32H,5-12H2,(H,27,33)(H,28,34) |
Clave InChI |
PGZNNVXIYZJHAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1NC(=O)CCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NC(=O)CCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







